molecular formula C24H30N6O8 B601547 O-Acetyl N-Benzyloxycarbonyl Valganciclovir CAS No. 194159-22-3

O-Acetyl N-Benzyloxycarbonyl Valganciclovir

Cat. No.: B601547
CAS No.: 194159-22-3
M. Wt: 530.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting with the protection of Valganciclovir. The compound is synthesized by reacting Valganciclovir with acetic anhydride and benzyloxycarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O-Acetyl N-Benzyloxycarbonyl Valganciclovir is extensively used in scientific research, particularly in:

Mechanism of Action

As a derivative of Valganciclovir, O-Acetyl N-Benzyloxycarbonyl Valganciclovir is rapidly converted to Ganciclovir in the body. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, inhibiting DNA polymerase and preventing viral replication. This mechanism is crucial for its antiviral activity against cytomegalovirus .

Comparison with Similar Compounds

O-Acetyl N-Benzyloxycarbonyl Valganciclovir is unique due to its specific protective groups, which enhance its stability and facilitate its use in impurity profiling. Similar compounds include:

These compounds share similar antiviral properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPPXVLNHJWMG-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432122
Record name [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194159-22-3
Record name [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K58XWW53RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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